molecular formula C9H10N4O B3117882 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine CAS No. 22819-08-5

3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B3117882
CAS No.: 22819-08-5
M. Wt: 190.2 g/mol
InChI Key: XXHUVGCYCSAISW-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Derivatives in Contemporary Chemical Research

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms, and its derivatives are a cornerstone of modern medicinal and materials chemistry. wikipedia.org This structural motif is present in a wide array of clinically significant drugs, underscoring its privileged status in pharmaceutical development. nih.govlifechemicals.com The unique electronic properties of the 1,2,4-triazole ring, including its dipole character, hydrogen bonding capacity, and rigidity, allow for high-affinity interactions with biological receptors. nih.gov

Derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including antifungal, antibacterial, antiviral, anticancer, anticonvulsant, anti-inflammatory, and antitubercular properties. researchgate.netwisdomlib.orgnih.govnih.govresearchgate.net Commercially successful drugs such as the antifungal agents fluconazole (B54011) and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam all feature the 1,2,4-triazole core. lifechemicals.comresearchgate.net

Beyond pharmaceuticals, 1,2,4-triazole derivatives have found applications in agriculture as fungicides, herbicides, and plant growth regulators. rjptonline.org In materials science, they are utilized as corrosion inhibitors, in the development of energetic materials, and as components of polymers and metal-organic frameworks (MOFs). nih.govnih.gov The versatility of the 1,2,4-triazole scaffold continues to drive research into new synthetic methodologies and applications. nih.gov

Table 1: Selected Pharmacological Activities of 1,2,4-Triazole Derivatives
Pharmacological ActivityExamples of Investigated DerivativesReferences
AntifungalFluconazole, Itraconazole, Voriconazole researchgate.netmdpi.comfrontiersin.org
AntibacterialOfloxacin analogues, Clinafloxacin-triazole hybrids mdpi.com
AntiviralRibavirin, Doravirine lifechemicals.comnih.gov
AnticancerLetrozole, Anastrozole researchgate.netnih.gov
AnticonvulsantAlprazolam nih.govresearchgate.net
Anti-inflammatoryVarious substituted 1,2,4-triazoles researchgate.netnih.gov
AntitubercularPyridine-1,2,4-triazole derivatives mdpi.com

The Phenoxymethyl (B101242) Moiety as a Privileged Scaffold in Heterocyclic Chemistry

The phenoxymethyl group is a common structural feature in many biologically active compounds and is considered a privileged scaffold in medicinal chemistry. nih.gov This moiety, consisting of a phenyl ring linked to the rest of the molecule via an oxymethyl bridge, can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The presence of the phenoxy group can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the aromatic ring can participate in various non-covalent interactions with biological targets, such as π-π stacking and hydrophobic interactions. nih.gov

A well-known example of a drug containing the phenoxymethyl moiety is phenoxymethylpenicillin (Penicillin V), an orally active antibiotic. drugbank.comnih.govwikipedia.org The phenoxymethyl group in Penicillin V confers acid stability, allowing it to be administered orally. nih.govnih.gov In addition to its role in antibiotics, the phenoxymethyl moiety is found in compounds with a diverse range of biological activities, including anticancer, antidepressant, and antimalarial properties. nih.govmdpi.com The versatility of the phenoxymethyl group makes it an attractive component in the design of new therapeutic agents. nih.gov

Importance of the 5-Amino Group in 1,2,4-Triazole Systems for Chemical Derivatization

The presence of an amino group, particularly at the 5-position of the 1,2,4-triazole ring, provides a crucial handle for chemical modification and the synthesis of more complex molecules. nih.gov The amino group is a versatile functional group that can undergo a wide variety of chemical transformations, including acylation, alkylation, and condensation reactions. acs.orgacs.org This allows for the introduction of diverse substituents, enabling the fine-tuning of the molecule's properties and the exploration of structure-activity relationships (SAR).

The nucleophilicity of the amino group in C-amino-1,2,4-triazoles has been a subject of both experimental and computational studies. nih.govresearchgate.net The reactivity of the exocyclic amino group allows for the construction of fused heterocyclic systems, such as 1,2,4-triazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a] nih.govwisdomlib.orgnih.govtriazines, which often exhibit enhanced biological activities. nih.gov The ability to readily derivatize the 5-amino group makes it a key feature in the design of combinatorial libraries for high-throughput screening and drug discovery. The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides highlights the utility of the amino group in creating novel compounds through various synthetic pathways. rsc.orgnih.gov

Current Research Landscape for 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine

Research specifically focused on this compound is still emerging, with much of the available information coming from chemical databases and synthetic methodology studies. The compound is recognized as a valuable building block for the synthesis of more complex heterocyclic compounds. Its synthesis is often included in broader studies exploring the derivatization of the 1,2,4-triazole scaffold.

The synthesis of related structures, such as 1-(phenoxymethyl)-1,2,4-triazole-3-carboxamide, has been reported, indicating an interest in incorporating the phenoxymethyl group at different positions on the triazole ring. mdpi.com The chemical properties of this compound, including its molecular formula (C9H10N4O) and predicted physicochemical properties, are available in public chemical databases. uni.lu While dedicated biological activity studies on this specific compound are not extensively published, its structural components suggest potential for a range of pharmacological activities, mirroring those of other 1,2,4-triazole and phenoxymethyl-containing molecules. Future research is likely to focus on the synthesis of derivatives of this compound and the evaluation of their biological potential.

Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC9H10N4O uni.lu
Monoisotopic Mass190.08546 Da uni.lu
Predicted XlogP1.1 uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(phenoxymethyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-9-11-8(12-13-9)6-14-7-4-2-1-3-5-7/h1-5H,6H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHUVGCYCSAISW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=NC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201268099
Record name 3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine
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Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22819-08-5
Record name 3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22819-08-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Phenoxymethyl)-1H-1,2,4-triazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201268099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes to the 1,2,4-Triazole (B32235) Core Structure

The 1,2,4-triazole ring is a prevalent scaffold in a multitude of biologically active compounds. Its synthesis has been extensively studied, leading to a variety of effective methodologies. These approaches can be broadly categorized into cyclization reactions, multicomponent strategies, and cycloaddition reactions.

Cyclization Reaction Mechanisms for 1,2,4-Triazole Ring Formation

The formation of the 1,2,4-triazole ring often proceeds through the cyclization of linear precursors that contain the requisite nitrogen and carbon atoms. A common strategy involves the reaction of a carboxylic acid derivative with a compound containing a hydrazine (B178648) moiety. For the synthesis of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine, phenoxyacetic acid or its derivatives serve as the precursor for the C3-phenoxymethyl substituent.

One plausible pathway involves the reaction of phenoxyacetic acid with aminoguanidine (B1677879). This reaction typically proceeds through the formation of an N-acylaminoguanidine intermediate, which upon heating, undergoes intramolecular cyclization with the elimination of a water molecule to form the triazole ring. The mechanism involves the nucleophilic attack of the terminal nitrogen of the guanidino group on the carbonyl carbon, followed by dehydration.

Alternatively, the reaction of phenoxyacetyl hydrazide with cyanamide (B42294) can also yield the desired 3-phenoxymethyl-5-amino-1,2,4-triazole. In this case, the hydrazide provides the N1-N2 and C3 components, while cyanamide provides the N4 and C5 atoms, along with the C5-amino group.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. cancer.govresearchgate.net For the 1,2,4-triazole core, MCRs can assemble the ring system with its substituents in a convergent manner.

A potential MCR for the synthesis of this compound could involve the one-pot reaction of phenoxyacetic acid, a hydrazine source (such as hydrazine hydrate (B1144303) or a substituted hydrazine), and a source for the C5-amino group, such as dicyandiamide (B1669379) or a related synthon. These reactions are often catalyzed by acids or bases and can proceed under thermal or microwave conditions. cancer.govresearchgate.net The key advantage of MCRs lies in their ability to rapidly generate molecular diversity from simple and readily available starting materials. cancer.govresearchgate.net

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches in Triazole Synthesis

While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the hallmark reaction for the synthesis of 1,2,3-triazoles, its principles can be adapted for the construction of other triazole isomers, including the 1,2,4-triazole scaffold, albeit through different mechanistic pathways. The CuAAC "click" reaction is renowned for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.

For the synthesis of a 1,2,4-triazole core, a modified approach is necessary. While not a direct CuAAC reaction, copper catalysis can be employed in the construction of precursors or in facilitating the cyclization steps. For instance, copper catalysts can promote the coupling of various fragments that are then cyclized to form the 1,2,4-triazole ring.

Strategies for the Stereoselective and Regioselective Introduction of the Phenoxymethyl (B101242) Substituent at the C3 Position

The precise placement of the phenoxymethyl group at the C3 position of the 1,2,4-triazole ring is crucial for the identity and properties of the final compound. Regioselectivity is a key challenge in the synthesis of substituted triazoles, as multiple nitrogen atoms in the starting materials can react.

The use of phenoxyacetic acid or its activated derivatives (e.g., acid chloride, ester, or hydrazide) as a starting material inherently directs the phenoxymethyl group to the C3 position. The carbon atom of the carbonyl group in these precursors becomes the C3 atom of the triazole ring.

For instance, the reaction of phenoxyacetyl chloride with aminoguanidine would proceed with the initial acylation occurring at the more nucleophilic terminal nitrogen of aminoguanidine, leading to the formation of 1-(phenoxyacetyl)aminoguanidine. Subsequent cyclization ensures the phenoxymethyl group is attached to the C3 position.

Stereoselectivity is not a factor in the placement of the achiral phenoxymethyl group itself. However, if chiral centers were present in the phenoxy group or were to be introduced in subsequent derivatization, the choice of synthetic route and reagents would become critical for controlling the stereochemical outcome.

Synthetic Pathways for the Incorporation of the Amino Group at the C5 Position

The introduction of the amino group at the C5 position is a defining feature of this compound. Several synthetic strategies can achieve this substitution pattern.

A widely used and direct method is the cyclization of N-acylaminoguanidines, as mentioned earlier. The guanidino moiety in aminoguanidine provides the necessary atoms for the C5-amino group and the N4 atom of the triazole ring. The reaction of a phenoxyacetic acid derivative with aminoguanidine is a convergent approach that installs both the C3-phenoxymethyl and the C5-amino groups in a single synthetic sequence.

Another versatile precursor for the C5-amino group is cyanamide or its dimer, dicyandiamide. The reaction of phenoxyacetyl hydrazide with cyanamide, for example, leads to the formation of the 3-phenoxymethyl-5-amino-1,2,4-triazole. Similarly, the reaction of phenoxyacetic acid with dicyandiamide in the presence of a dehydrating agent can also yield the target compound.

An alternative route involves the use of S-alkylated thiosemicarbazide (B42300) derivatives. For instance, the reaction of phenoxyacetic acid with S-methylisothiosemicarbazide hydroiodide, followed by cyclization, can produce the 3-phenoxymethyl-5-amino-1,2,4-triazole.

Derivatization Reactions of this compound

The presence of a primary amino group at the C5 position and the N-H protons on the triazole ring makes this compound a versatile building block for further chemical modifications. These reactions can be used to explore the structure-activity relationships of its derivatives.

Table 1: Common Derivatization Reactions

Reaction Type Reagent Functional Group Targeted Product Type
Schiff Base Formation Aldehydes or Ketones C5-Amino group Imines (Schiff bases)
Acylation Acid chlorides or Anhydrides C5-Amino group or Ring Nitrogen Amides or N-acyl-triazoles
Alkylation Alkyl halides C5-Amino group or Ring Nitrogen Substituted amines or N-alkyl-triazoles

The primary amino group at the C5 position readily undergoes condensation with aldehydes and ketones to form the corresponding imines, commonly known as Schiff bases. This reaction is typically carried out in a suitable solvent, often with acid catalysis.

Acylation of the amino group can be achieved using various acylating agents such as acid chlorides or anhydrides to yield the corresponding amides. The regioselectivity of acylation (amino group vs. ring nitrogen) can often be controlled by the reaction conditions. Similarly, alkylation with alkyl halides can lead to N-alkylation at the amino group or at one of the ring nitrogen atoms, depending on the substrate and reaction conditions. Sulfonylation with sulfonyl chlorides provides the corresponding sulfonamides, which are of interest in medicinal chemistry.

These derivatization reactions allow for the systematic modification of the physicochemical properties of the parent compound, enabling the exploration of its potential applications in various fields.

Reactivity and Functionalization of the 5-Amino Group

The 5-amino group is a primary site for functionalization, largely due to the nucleophilic nature of its nitrogen atom. Computational and experimental studies on related C-amino-1H-1,2,4-triazoles have provided insights into its reactivity. The global nucleophilicity of 5-amino-1H-1,2,4-triazoles is significant, though predicted to be slightly lower than that of their 3-amino counterparts. Analyses using Fukui functions and molecular electrostatic potential suggest that reactions involving the amino group are readily achievable with appropriate electrophiles.

One of the most common transformations of the 5-amino group is acylation. The acetylation of 5-amino-1H- researchgate.netfrontiersin.orgscispace.comtriazole has been studied extensively, revealing that reaction conditions can be tuned to achieve mono- or di-acetylated products. For instance, reacting 5-amino-1H- researchgate.netfrontiersin.orgscispace.comtriazole with acetic anhydride (B1165640) under reflux can lead to a mixture of products, while conducting the reaction at room temperature can favor the formation of the diacetyl derivative.

Table 1: Selected Conditions for Acetylation of 5-Amino-1H- researchgate.netfrontiersin.orgscispace.comtriazole
ReagentConditionsPrimary Product(s)Yield
Acetic Anhydride (excess)Reflux, 1 h5-(Acetylamino)-1H- researchgate.netfrontiersin.orgscispace.comtriazole89%
Acetic AnhydrideStirred, 20 h, 20 °C1-Acetyl-3-(acetylamino)-1H- researchgate.netfrontiersin.orgscispace.comtriazole51% (crystallized)
Acetic AnhydrideStirred, 7 days, 20 °C1-Acetyl-3-(acetylamino)-1H- researchgate.netfrontiersin.orgscispace.comtriazole90% (in mixture)

Another significant functionalization is N-arylation, which can be achieved through modern cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has proven effective for the N-arylation of amino-1,2,3-triazoles and can be conceptually extended to 1,2,4-triazole systems. This method allows for the coupling of the 5-amino group with a wide range of aryl and heteroaryl halides, providing access to a diverse library of N-aryl-5-amino-1,2,4-triazole derivatives.

Chemical Transformations at the Phenoxymethyl Moiety

The phenoxymethyl moiety offers two primary sites for chemical transformation: the ether linkage and the phenyl ring.

Ether Cleavage: The ether bond (Ar-O-CH₂) can be cleaved under various conditions to yield the corresponding 3-(hydroxymethyl)-1H-1,2,4-triazol-5-amine and phenol. This O-dealkylation is a common transformation for aryl alkyl ethers. researchgate.net Reagents for this purpose can be broadly categorized into strong acids, Lewis acids (like boron tribromide), and methods involving hydrogenation. researchgate.netresearchgate.net Enzymatic methods, often utilizing cytochrome P450 in microbial systems, can also effect O-dealkylation, representing a greener alternative. acs.orgacs.org

Reactions on the Phenyl Ring: The phenyl ring of the phenoxymethyl group is susceptible to electrophilic aromatic substitution. The ether oxygen is an activating, ortho-, para-directing group, meaning it increases the electron density of the benzene (B151609) ring and directs incoming electrophiles to the positions ortho (2' and 6') and para (4') to the ether linkage. nih.gov A classic example is bromination. Phenol itself reacts readily with bromine water to form 2,4,6-tribromophenol, highlighting the strong activating effect of the hydroxyl group. nih.govgoogle.com Similarly, the phenoxymethyl group is expected to facilitate electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions on its phenyl ring under relatively mild conditions.

Reactions at the Benzylic Carbon: The methylene (B1212753) (-CH₂-) carbon, being adjacent to both an oxygen atom and the triazole ring, is analogous to a benzylic position. This position is known to be reactive towards free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator. mdpi.com Furthermore, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize a benzylic carbon, potentially leading to the formation of a carboxylic acid if a C-H bond is present, although this could also lead to cleavage of the molecule. mdpi.com

Electrophilic and Nucleophilic Substitutions on the Triazole Ring System

The 1,2,4-triazole ring is an aromatic heterocycle with distinct electronic properties that govern its reactivity towards substitution.

Electrophilic Substitution: The nitrogen atoms of the triazole ring are the primary sites for electrophilic attack due to their higher electron density compared to the carbon atoms. researchgate.net Alkylation, for instance, typically occurs at the N1 or N4 positions, and the regioselectivity can be influenced by the reaction conditions and the nature of the substituents already present on the ring. Nitration of the 1,2,4-triazole ring is also a known electrophilic substitution, generally requiring strong nitrating agents like a mixture of nitric and sulfuric acid to introduce a nitro group onto the ring carbons, often at the C3 or C5 position if vacant.

Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are electron-deficient (π-deficient) due to the electronegativity of the adjacent nitrogen atoms. researchgate.net This makes them susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at one of these positions. For example, a halogen atom (e.g., chloro or bromo) at the C3 or C5 position can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines. In some heterocyclic systems, even a triazolyl group itself can act as a leaving group in SNAr reactions, demonstrating the stability of the departing triazole anion. nih.govrsc.orgnih.gov A common strategy involves the diazotization of an amino group on the triazole ring, followed by treatment with a halide salt (Sandmeyer-type reaction) to install a halogen, which can then serve as a handle for subsequent nucleophilic substitutions. isres.org

Advancements in Sustainable and Green Chemistry Approaches for Triazole Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign methodologies. The synthesis of 1,2,4-triazoles has benefited significantly from the application of green chemistry principles, including the use of alternative energy sources, one-pot multicomponent reactions, and catalyst-free or solvent-free conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. The synthesis of 3-amino-5-substituted-1,2,4-triazoles from aminoguanidine and carboxylic acids can be performed efficiently under microwave conditions, often without the need for a solvent. This method dramatically reduces reaction times from hours to minutes and often leads to higher yields and cleaner product profiles compared to conventional heating. scispace.com

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative. Ultrasound irradiation can promote reactions through the phenomenon of acoustic cavitation, which generates localized high-temperature and high-pressure zones. This technique has been successfully applied to the one-pot synthesis of various 1,2,4-triazole derivatives, offering benefits such as shorter reaction times, improved yields, and milder reaction conditions. researchgate.netresearchgate.netgoogle.com

One-Pot and Multicomponent Reactions (MCRs): One-pot and multicomponent reactions are highly efficient strategies that align with the principles of green chemistry by minimizing waste, saving energy, and reducing the number of purification steps. Several MCRs have been developed for the synthesis of substituted 1,2,4-triazoles. nih.govnih.gov These reactions combine three or more starting materials in a single reaction vessel to construct the target molecule in a convergent manner, offering high atom and step economy.

Solvent-Free and Catalyst-Free Conditions: Conducting reactions without a solvent or a catalyst represents an ideal green synthetic scenario. Several methods for synthesizing 1,2,4-triazoles have been developed that operate under solvent-free conditions, often using microwave irradiation or simply heating the neat reactants. researchgate.net Additionally, metal-free catalytic systems and even catalyst-free reactions have been reported, which avoid the environmental and economic issues associated with transition metal catalysts.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine. Analysis of ¹H, ¹³C, and two-dimensional NMR spectra allows for the unambiguous assignment of each atom within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the phenoxymethyl (B101242) group and the amine and N-H protons of the triazole ring.

Phenoxymethyl Protons: The aromatic protons of the phenyl ring typically appear as a multiplet in the range of δ 6.9-7.4 ppm. Specifically, the two protons ortho to the ether linkage are expected at a slightly different chemical shift than the meta and para protons. The methylene (B1212753) bridge protons (-O-CH₂-) are anticipated to produce a key singlet at approximately δ 5.0-5.3 ppm. For a similar, albeit more complex, molecule containing a phenoxymethyl-1,2,3-triazol moiety, the methylene signal was observed at 5.33 ppm. researchgate.netmdpi.com

Triazole and Amine Protons: The protons of the primary amine group (-NH₂) are expected to produce a broad singlet. In related 3-amino-1,2,4-triazole structures, this signal often appears around δ 5.4 ppm. urfu.ru The N-H proton of the triazole ring itself is also expected to give a broad singlet, typically at a much higher chemical shift, potentially around δ 12.7 ppm, which would disappear upon D₂O exchange. urfu.ru

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity
Phenyl (Ar-H) 6.9 – 7.4 Multiplet
Methylene (-O-CH₂-) ~ 5.3 Singlet
Amine (-NH₂) ~ 5.4 Broad Singlet

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.

Triazole Carbons: The two carbon atoms of the 1,2,4-triazole (B32235) ring are expected to resonate at high chemical shifts, typically in the δ 155-165 ppm region, reflecting their position within the heteroaromatic system. For example, in analogous 5-substituted-1,2,4-triazol-3-amines, the signals for C-3 and C-5 appear around δ 157 ppm and δ 161 ppm, respectively. urfu.ru

Phenoxymethyl Carbons: The methylene bridge carbon (-O-CH₂-) is predicted to appear in the range of δ 60-65 ppm. researchgate.netmdpi.com The carbons of the phenyl ring would generate signals in the aromatic region (δ 115-160 ppm). The carbon atom directly attached to the ether oxygen (C-O) is expected to be the most downfield of the aromatic signals, likely near δ 158 ppm, while other aromatic carbons would appear between δ 115-130 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
Triazole C-5 ~ 161
Triazole C-3 ~ 157
Phenyl C-O ~ 158
Phenyl C-H 115 - 130

To confirm the assignments made from 1D NMR spectra, two-dimensional techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. researchgate.netmdpi.com

HSQC: An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This would definitively link the methylene proton singlet (~δ 5.3 ppm) to the methylene carbon signal (~δ 62 ppm) and connect the various aromatic proton signals to their corresponding carbon signals.

HMBC: An HMBC experiment reveals correlations between protons and carbons that are two or three bonds away. This technique would be crucial for confirming the connectivity of the entire structure. For instance, correlations would be expected between the methylene protons (-CH₂-) and the triazole C-3 carbon, as well as the ipso-carbon of the phenyl ring. Furthermore, correlations between the triazole N-H proton and both triazole carbons (C-3 and C-5) would solidify the assignment of the ring structure.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are used to identify the characteristic functional groups present in the molecule by detecting their vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands.

N-H Stretching: Strong, sharp bands in the region of 3200-3400 cm⁻¹ would correspond to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group. A broader absorption in the same region may also be attributable to the N-H stretching of the triazole ring. ufv.br

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretching of the methylene group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the triazole ring and the C=C bonds of the phenyl ring would produce characteristic sharp peaks in the 1450-1650 cm⁻¹ region.

C-O Stretching: A strong, distinct band corresponding to the asymmetric C-O-C stretching of the ether linkage is a key diagnostic peak, typically found in the 1200-1250 cm⁻¹ range.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine, Triazole) 3200 - 3400 Strong, Sharp/Broad
Aromatic C-H Stretch 3000 - 3100 Medium to Weak
Aliphatic C-H Stretch 2850 - 2960 Medium
C=N / C=C Stretch 1450 - 1650 Medium to Strong

Mass Spectrometry (MS and High-Resolution Mass Spectrometry) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. The molecular formula of this compound is C₉H₁₀N₄O, with a monoisotopic mass of 190.085 g/mol . uni.lu

High-Resolution Mass Spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. In ESI-MS, the compound is expected to be readily protonated, showing a prominent pseudomolecular ion peak [M+H]⁺ at m/z 191.0927. uni.lu Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 213.0747, may also be observed. uni.lu

The fragmentation pattern can also offer structural clues. Common fragmentation pathways would likely involve the cleavage of the ether bond, leading to fragments corresponding to the phenoxy group (m/z 93) or the triazolyl-methyl cation (m/z 97).

Table 4: Predicted ESI-MS Adducts for this compound

Adduct Predicted m/z
[M+H]⁺ 191.09274
[M+Na]⁺ 213.07468
[M-H]⁻ 189.07818

Data sourced from predicted values. uni.lu

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* transitions within the phenyl and 1,2,4-triazole ring systems. These typically result in strong absorption bands in the 200-280 nm range. Weaker n→π* transitions, originating from the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed as shoulders on the main absorption peaks or as weak bands at longer wavelengths. Analysis of related structures containing both triazole and aromatic rings confirms that such electronic transitions are characteristic. researchgate.netmdpi.com

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination (for related 1,2,4-triazole compounds)

Detailed research findings from the crystallographic analysis of related structures, such as 3-phenoxymethyl-6-phenyl-1,2,4-triazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole and 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole, offer valuable insights. For instance, in 3-phenoxymethyl-6-phenyl-1,2,4-triazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole, the bicyclic triazolothiadiazole core is nearly planar. iucr.org The two phenyl rings are inclined to this core's mean plane by 7.66 (7)° and 71.79 (7)°. iucr.org The crystal packing is stabilized by C—H⋯π and π–π stacking interactions. iucr.org

Similarly, the analysis of 3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole revealed dihedral angles of 20.21 (3)° and 5.43 (1)° between the central heterocyclic system and the fluorophenyl and phenyl rings, respectively. nih.gov The study of such structural parameters is crucial for understanding structure-activity relationships in medicinal chemistry. nih.gov

The crystallographic data for these and other related compounds are summarized in the tables below. These tables provide a comparative overview of the unit cell parameters and refinement details, illustrating the structural diversity within this family of heterocyclic compounds.

Table 1: Crystal Data and Structure Refinement for Related 1,2,4-Triazole Compounds.

ParameterCompound 1 mdpi.comCompound 2 nih.govCompound 3 researchgate.net
Compound Name 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole3-(2-Fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazole3-Phenoxymethyl-6-(2,4-difluorophenyl)-7H-1,2,4-triazolo[3,4-b] mdpi.comnih.govresearchgate.netthiadiazine
Chemical Formula C₁₇H₁₀BrN₅C₁₆H₁₁FN₄OSC₁₇H₁₂F₂N₄OS
Formula Weight 364.21326.35Not Reported
Crystal System TriclinicMonoclinicMonoclinic
Space Group P-1P2₁/nP2₁/c
a (Å) 5.9308(2)10.8551 (6)1.339(3) nm
b (Å) 10.9695(3)12.1899 (3)1.4683(4) nm
c (Å) 14.7966(4)11.6667 (6)0.8606(2) nm
α (°) 100.5010(10)9090
β (°) 98.6180(10)110.857 (5)108.49(2)
γ (°) 103.8180(10)9090
Volume (ų) 900.07(5)1442.61 (11)Not Reported
Z 444
Radiation Not ReportedCu KαNot Reported
Temperature (K) Not Reported193 (2)Not Reported
Reflections collected Not Reported2736Not Reported
Final R indices Not ReportedR[F² > 2σ(F²)] = 0.048R₁ = 0.0509
wR(F²) Not Reported0.135Not Reported

The molecular structures determined by X-ray diffraction confirm the connectivity of the atoms and provide detailed geometric parameters. For example, in the case of a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, the triazole and indole (B1671886) rings were found to be twisted from each other by 12.64°. mdpi.com Intermolecular interactions, such as H⋯H, H⋯C, N⋯H, and Br⋯H contacts, as well as π–π stacking, were identified as significant contributors to the crystal packing. mdpi.com These non-covalent interactions are fundamental in dictating the supramolecular architecture of the compounds in the solid state.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the three-dimensional structure and electronic landscape of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine.

Molecular Geometry: DFT methods, such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly used to perform geometry optimization. nih.govepstem.net These calculations determine the most stable arrangement of atoms by finding the minimum energy conformation. For this compound, key parameters such as bond lengths, bond angles, and dihedral angles are calculated. The results would reveal the planarity of the triazole ring and the orientation of the phenoxymethyl (B101242) and amine substituents relative to the ring. For instance, in a related compound, 3-phenyl-1,2,4-triazol-5-amine, the phenyl ring was found to have a very small dihedral angle relative to the triazole ring, indicating a nearly planar geometry. nih.gov Similar calculations for the title compound would clarify the rotational freedom and preferred conformation of the phenoxymethyl group around the C-O-C linkage.

Electronic Structure: Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the electron density distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For 1,2,4-triazole (B32235) derivatives, the nitrogen atoms of the ring are typically electron-rich sites, while the amine protons are electron-poor.

Table 1: Representative Calculated Structural and Electronic Parameters for a 1,2,4-Triazole-5-amine Core (Illustrative Data based on DFT/B3LYP)
ParameterCalculated Value
N1-N2 Bond Length (Å)1.385
N2-C3 Bond Length (Å)1.321
C5-N10 (Amine) Bond Length (Å)1.365
N1-C5-N4 Angle (°)110.5
HOMO Energy (eV)-6.54
LUMO Energy (eV)-0.89
HOMO-LUMO Gap (eV)5.65

Theoretical Studies on Tautomerism and Isomerism

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon that significantly influences its chemical and biological properties. For a 3,5-disubstituted 1,2,4-triazole like the title compound, several tautomeric forms are possible depending on the position of the hydrogen atom on the ring's nitrogen atoms.

The primary tautomers are the 1H, 2H, and 4H forms. Additionally, amino-imino tautomerism can occur at the C5-amine group. Theoretical studies use quantum chemical methods to calculate the relative energies of these different tautomers in the gas phase and in solution. acs.orgresearchgate.net These calculations consistently show that for 3-amino-1,2,4-triazole systems, the 1H-amino tautomer is generally the most stable form. ijsr.net Studies on the related 3-phenyl-1H-1,2,4-triazol-5-amine revealed a rare case where two different tautomers (3-phenyl-1H- and 5-phenyl-1H-) were found to co-crystallize, highlighting that energy differences can be small enough to allow for the existence of multiple forms. nih.gov Computational models can predict the relative stability by comparing their Gibbs free energies. The inclusion of solvent effects, often using continuum solvation models (like SMD or PCM), is critical, as polarity can shift the tautomeric equilibrium. acs.org

Table 2: Illustrative Relative Energies of Tautomers for a 3-Substituted-1,2,4-triazol-5-amine System
TautomerRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Aqueous Solution
1H-amino0.00 (Most Stable)0.00 (Most Stable)
2H-amino+2.5+1.8
4H-amino+8.1+6.5
1H-imino+12.3+9.7

Molecular Dynamics Simulations for Conformational Analysis and Stability

While quantum mechanics is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and stability. nih.gov

For this compound, MD simulations can be used to explore the conformational landscape, particularly the flexibility of the phenoxymethyl side chain. pensoft.net By simulating the molecule in a solvent box (e.g., water), one can observe the accessible dihedral angles of the C3-C-O-C linkage and how they are influenced by interactions with the solvent. The stability of the molecule can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) from an initial structure. These simulations are also crucial for understanding how the molecule interacts with its environment, predicting its behavior in a biological medium, and identifying stable conformations that might be relevant for receptor binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. asianpubs.org The fundamental assumption is that the structural features of a molecule determine its activity. dergipark.org.tr

For a series of analogs based on the this compound scaffold, a 3D-QSAR study could be performed to guide the design of more potent molecules. leidenuniv.nlresearchgate.net This involves:

Building a Dataset: A series of compounds with experimentally measured biological activities is compiled.

Molecular Descriptors: Various physicochemical properties (descriptors) are calculated for each molecule. These can include steric (e.g., molecular volume), electronic (e.g., partial charges, dipole moment), and hydrophobic (e.g., LogP) parameters. asianpubs.org

Model Generation: Statistical methods, such as Partial Least Squares (PLS) or k-Nearest Neighbor (kNN-MFA), are used to build a regression model that correlates the descriptors with the observed activity. leidenuniv.nlnih.gov

Validation: The model's predictive power is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation sets. nih.gov

The resulting QSAR model can provide design principles, for example, by indicating that increasing the steric bulk or electrostatic potential in a specific region of the molecule could enhance activity.

Molecular Docking Studies and Protein-Ligand Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to understand binding mechanisms and to screen virtual libraries of compounds.

In a hypothetical scenario where this compound is investigated as an inhibitor of a specific enzyme, molecular docking would be employed to predict its binding mode within the protein's active site. The process involves placing the ligand in various positions and orientations within the binding site and using a scoring function to estimate the binding affinity (e.g., in kcal/mol). researchgate.net

The analysis of the docked pose reveals crucial protein-ligand interactions, such as:

Hydrogen Bonds: The amine group and the triazole nitrogens are potent hydrogen bond donors and acceptors, respectively, and are expected to form key interactions with polar residues in the active site. pensoft.net

Hydrophobic Interactions: The phenyl ring of the phenoxymethyl group can engage in hydrophobic or π-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. pensoft.net

Coordination: If the active site contains a metal ion, the triazole nitrogen atoms could potentially act as coordinating ligands. dergipark.org.tr

These insights are invaluable for explaining the molecule's mechanism of action and for designing modifications to improve binding affinity and selectivity. nih.gov

Exploration of Reaction Mechanisms and Pathways using Computational Approaches

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and calculate the activation energies required for a reaction to proceed.

For the synthesis of the 1,2,4-triazole ring in this compound, computational methods can elucidate the most plausible reaction pathway. For example, the formation of the triazole ring often involves a cycloaddition reaction. frontiersin.org DFT calculations can be used to:

Model the structures of reactants, intermediates, transition states, and products.

Calculate the energy barriers (activation energies) for different potential pathways. The pathway with the lowest energy barrier is generally the most favorable. acs.org

Analyze the electronic changes that occur during the reaction, for instance, by examining the charge distribution or molecular orbitals along the reaction coordinate.

These studies can help optimize reaction conditions (e.g., temperature, catalyst) and predict the regioselectivity of the reaction, ensuring the desired isomer is formed. frontiersin.orgacs.org

Structure Activity Relationship Sar Studies of 3 Phenoxymethyl 1h 1,2,4 Triazol 5 Amine Derivatives

Methodological Approaches and Paradigms in SAR Investigations

The investigation of structure-activity relationships for 1,2,4-triazole (B32235) derivatives employs a range of computational and experimental techniques to build predictive models and rationalize observed biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool. asianpubs.orgnih.gov These methods establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. asianpubs.org

2D-QSAR: This approach, often based on the Hansch-Fujita method, correlates biological activity (e.g., pIC50) with physicochemical descriptors such as hydrophobicity (log P), electronic parameters (ΔH, ELUMO), and steric factors (molar refractivity, MR). asianpubs.orgphyschemres.org Such models can reveal, for instance, that introducing electron-withdrawing groups or modifying the molecule's volume and hydrophobicity could be favorable for activity. asianpubs.org

3D-QSAR: These more advanced methods consider the three-dimensional properties of molecules. Prominent 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.netjmaterenvironsci.comresearchgate.netdocumentsdelivered.com These analyses map the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of a series of aligned molecules. jmaterenvironsci.comresearchgate.net The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease activity. researchgate.net For example, a CoMFA map might indicate that an electropositive group is favorable in a specific region, guiding the synthesis of new, more potent analogues. researchgate.net Another 3D-QSAR method, the k-Nearest Neighbor-Molecular Field Analysis (kNN-MFA), also helps to establish a link between structural features and biological activity. nih.govresearchgate.net

Molecular Docking is another critical computational technique, often used alongside QSAR. researchgate.netresearchgate.net Docking simulations predict the preferred orientation of a ligand when bound to a biological target, such as an enzyme or receptor. researchgate.netzsmu.edu.ua This provides insights into specific interactions, like hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity. The information from docking can help rationalize the results of QSAR studies and guide the design of new derivatives with improved interactions with the target. researchgate.netresearchgate.net

These computational paradigms, validated by the synthesis and biological testing of new compounds, form an iterative cycle of design, synthesis, and evaluation that progressively refines the understanding of the SAR for a given chemical series.

Influence of Substituents on the Phenoxymethyl (B101242) Moiety on Molecular Activity Profiles

The phenoxymethyl group at the C-3 position of the triazole ring offers a significant opportunity for structural modification to modulate biological activity. While direct SAR studies on 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine are limited, extensive research on other phenyl-substituted 1,2,4-triazoles provides valuable insights into how substituents on this aromatic ring can influence the activity profile. nih.govnih.gov

The electronic nature of the substituents on the phenyl ring is a critical factor. Studies on related series have shown that the presence of electron-withdrawing groups (e.g., halogens, nitro groups) can lead to potent biological activity. nih.gov Conversely, electron-donating groups (e.g., alkyl, alkoxy groups) may result in moderate activity. nih.gov For example, in one study on antibacterial 1,2,4-triazoles, a 4-methoxy (electron-donating) phenyl group at the 5-position was found to be preferable to a 4-methyl group. nih.gov The position of the substituent also plays a key role; methoxy (B1213986) groups at different positions (ortho, meta, para) can influence tautomeric stability through intramolecular hydrogen bonding or conjugation effects, thereby affecting activity. scribd.com

The steric properties and size of the substituents are also important. The introduction of bulky groups can either enhance activity by promoting favorable interactions within a binding pocket or decrease it due to steric hindrance. The specific impact is highly dependent on the topology of the biological target.

The following table summarizes the general effects of different substituents on an aryl ring attached to a 1,2,4-triazole core, as inferred from various studies.

Substituent TypePosition on Phenyl RingGeneral Effect on ActivityRationale / Example
Electron-Withdrawing (e.g., -Cl, -Br, -NO₂)Para, MetaOften enhances activityIncreases potency by altering electronic interactions with the target. Halogen and nitro groups have significantly enhanced antibacterial activity in some series. nih.gov
Electron-Donating (e.g., -CH₃, -OCH₃)Para, MetaCan result in moderate to high activityA 4-methoxy phenyl group was preferable to a 4-methyl group in one antibacterial series. nih.gov The effect depends on the target's electronic requirements.
Hydrogen Bond Donors/Acceptors (e.g., -OH, -OCH₃)Ortho, ParaCan increase binding affinityAn ortho-methoxy group can form intramolecular hydrogen bonds affecting conformation, while a para-hydroxyl group can form crucial intermolecular hydrogen bonds with the target. nih.govscribd.com
Bulky Groups (e.g., -t-butyl, phenyl)AnyVariable; can increase or decrease activityDependent on the size and shape of the target's binding site. Can improve hydrophobic interactions or cause steric clash.

Impact of Chemical Modifications to the 1,2,4-Triazole Core on Activity

The 1,2,4-triazole ring is not merely a scaffold but an active pharmacophore whose substituents can be fine-tuned to optimize biological activity. frontiersin.org Modifications at the C-3 and C-5 positions are particularly important for modulating the physicochemical properties and target interactions of the molecule.

The nature of the group at the C-5 position significantly influences activity. In many 1,2,4-triazole series, replacing or modifying substituents at this position leads to substantial changes in biological effect. For instance, studies have shown that having a phenyl moiety at C-5 can be crucial for activity. researchgate.net The substitution pattern on such a phenyl ring can further refine potency, as discussed in the previous section.

Similarly, the group at the C-3 position is pivotal. In the parent compound, this is the phenoxymethyl moiety. However, in broader SAR explorations, other groups are considered. For example, introducing a thiol group at C-3 allows for a wide range of S-alkylation reactions, creating diverse libraries of derivatives. researchgate.netuobaghdad.edu.iq The nature of the substituent attached to the sulfur atom—be it a simple alkyl or a more complex aromatic group—can dramatically alter the activity profile. researchgate.net

Role of Derivatizations at the 5-Amino Group in Modulating Molecular Activity

The 5-amino group is a key functional handle for derivatization, offering a route to modulate the compound's properties and explore new interactions with biological targets. The structural features of the 3-amino-1,2,4-triazole moiety allow it to act as a bioisostere for urea, but with potentially improved solubility and a lower tendency to form aggregates. urfu.ru As direct SAR data for the 5-amino group of the title compound is scarce, valuable inferences can be drawn from extensive studies on analogous 4-amino-1,2,4-triazole (B31798) derivatives. zsmu.edu.uanih.govchemmethod.com

A common and effective modification is the conversion of the amino group into a Schiff base through condensation with various aldehydes or ketones. nih.govchemmethod.com This transformation introduces a C=N double bond and allows for the incorporation of a wide array of substituents (R' in the table below). SAR studies have revealed that the nature of the substituent introduced via the aldehyde has a profound impact on biological activity. nih.gov For instance, the presence of aromatic rings, particularly those bearing halogen or nitro groups, has been shown to significantly enhance antibacterial activity. nih.gov

Other important derivatizations include the formation of amides, ureas, and thioureas. chemmethod.com These modifications alter the hydrogen bonding capabilities of the molecule. Acylation of the amino group to form an N-acyl derivative, for example, can change the electronic distribution and steric profile of that region of the molecule. chemmethod.com

The following interactive table illustrates how different derivatizations of an amino group on a 1,2,4-triazole ring can affect biological activity, based on findings from related series.

Derivative TypeGeneral StructureEffect on ActivityRationale
Schiff Base (Imines)Triazole-N=CH-R'Often enhances activity, especially with aromatic R'Introduces a planar, conjugated system that can engage in π-π stacking. Aromatic R' groups with electron-withdrawing substituents are often favorable. nih.gov
Amides (N-acyl)Triazole-NH-CO-R'Modulates activityChanges hydrogen bonding pattern (from donor to donor/acceptor) and introduces new steric and electronic features via the R' group. chemmethod.com
ThioureasTriazole-NH-CS-NH-R'Can introduce new biological activitiesThe thiocarbonyl group is a strong hydrogen bond acceptor and can interact differently with targets compared to an amide or amine. chemmethod.com
Mannich BasesTriazole-NH-CH₂-NR'₂Often enhances activity and improves solubilityIntroduces a basic aminoalkyl moiety which can improve pharmacokinetic properties and provide an additional point of interaction with the target. nih.gov

Stereochemical Considerations and their Contribution to Structure-Activity Relationships

Stereochemistry is a critical aspect of drug design, as biological systems, including enzymes and receptors, are chiral. Consequently, stereoisomers of a chiral drug can exhibit significantly different biological activities, metabolic pathways, and toxicities. In the context of this compound derivatives, chirality can be introduced through modifications to the core structure or its substituents.

For example, if a substituent on the phenoxymethyl ring or a derivative at the 5-amino group contains a stereocenter, the resulting molecule will exist as a pair of enantiomers or diastereomers. These stereoisomers can have distinct three-dimensional arrangements, leading to differential binding affinities for their biological target. One enantiomer might fit perfectly into a binding site, leading to high potency, while the other may bind weakly or not at all.

Research into the asymmetric synthesis of related 1,2,4-triazoline derivatives highlights the importance of controlling stereochemistry. mdpi.com In these studies, new chiral centers were created on the triazoline ring, and the absolute configuration (R or S) was determined. mdpi.com Such studies are foundational for understanding how the spatial orientation of different parts of the molecule affects its interaction with a chiral biological environment. A structure-activity relationship analysis of these compounds revealed that specific stereochemical arrangements were essential for potent antibacterial effects. mdpi.com Therefore, when designing new derivatives of this compound that incorporate chiral elements, it is crucial to synthesize and evaluate the individual stereoisomers to fully elucidate the SAR and identify the most active and safest candidate.

Applications in Materials Science and Chemical Innovation

Development of 1,2,4-Triazole (B32235) Derivatives in Energetic Materials Science

The 1,2,4-triazole framework is a cornerstone in the design of high-energy materials (HEMs) due to its high nitrogen content, which contributes to a high heat of formation and the generation of a large volume of nitrogen gas upon decomposition. nih.gov These characteristics are desirable for developing energetic materials with superior detonation properties and reduced environmental impact, often referred to as "green" energetic materials. nih.gov

Researchers have synthesized a variety of energetic compounds by incorporating different functional groups onto the 1,2,4-triazole ring. For instance, the introduction of amino and nitramino groups can significantly influence the stability, thermal decomposition behavior, and energetic performance of the resulting materials. nih.gov A comparative study on the decomposition pathways of amino- and nitramino-substituted 1,2,4-triazoles helps in understanding their thermal stability and designing safer and more effective HEMs. nih.gov

Furthermore, the combination of the 1,2,4-triazole ring with other heterocyclic structures, such as 1,2,3-triazole, has led to the development of new high-energy, low-sensitivity compounds. For example, energetic salts based on 4,5,5′-triamine-3,3′-bi-1,2,4-triazole have been synthesized and shown to possess excellent detonation performance while maintaining low mechanical sensitivities, making them potential candidates for explosives, gas-generating agents, and propellants. scispace.com Theoretical modeling of derivatives linking 1,3,5-triazine (B166579) and 1,2,4-triazole moieties has also been employed to predict and optimize detonation characteristics. ibm.com

Coordination Chemistry and Design of Metal-Organic Frameworks (MOFs) Utilizing Triazole Ligands

The nitrogen atoms in the 1,2,4-triazole ring act as excellent coordination sites for metal ions, making triazole derivatives valuable ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net The ability of the 1,2,4-triazole ring to bridge metal centers, particularly through its N1 and N2 atoms, facilitates the formation of stable and diverse coordination structures, from discrete polynuclear complexes to 3D MOFs. ajchem-a.com

A synthetic strategy has been developed to derivatize amino acids into 1,2,4-triazoles, creating novel ligands for the design of functional CPs and MOFs. researchgate.net These materials have shown potential applications in gas adsorption, as soft sacrificial matrices for oxide synthesis, and in the development of spin crossover materials. researchgate.net

The versatility of 1,2,4-triazole-based ligands allows for the construction of MOFs with specific functionalities. For instance, an asymmetric ligand containing both 1,2,4-triazole and tetrazole units has been used to create a Cu(II) MOF. Similarly, mixed-ligand MOFs have been prepared using 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole and other linkers, resulting in structures with interesting single-crystal-to-single-crystal transformation properties. Furthermore, cationic Cu(I) MOFs with Lewis basic pyridine (B92270) sites have been synthesized using a bis-triazole-pyridine ligand, demonstrating selective detection of Ce³⁺ ions.

Applications in Polymer Science and Functional Macromolecules

The incorporation of the 1,2,4-triazole moiety into polymer backbones can impart desirable properties such as high thermal stability, chemical resistance, and specific functionalities. Poly(1,2,4-triazoles) are a class of heterocyclic polymers that have been synthesized through various methods, including the reaction of bistetrazole monomers with bisimidoyl chloride and the nucleophilic displacement reaction of di(hydroxyphenyl)-1,2,4-triazole monomers with activated aromatic dihalides. researchgate.net

High molecular weight, amorphous polymers containing the 1,2,4-triazole unit have been synthesized via heterocyclic-activated displacement polymerization. These polymers exhibit high glass transition temperatures (Tg's) ranging from 185 to 230 °C and are thermally stable, making them suitable for high-temperature applications.

Moreover, vinyl-substituted 1,2,4-triazoles can be polymerized to create functional polymers. For example, poly(1-vinyl-1,2,4-triazole) is a water-soluble, nontoxic polymer with high thermal stability and the ability to form complexes, making it useful in various applications, including the stabilization of metal nanoparticles. The development of polymers from 4-azo-3,5-substituted-1,2,4-triazole derivatives has also been explored, with some of these polymers showing promise in antibacterial and anticorrosion applications. Additionally, acryloyl-based polymers embedded with energetic groups like nitro triazoles have been synthesized, aiming to enhance the heat content of the polymers for nanoenergetic composites. nih.gov

Role of Triazoles as Corrosion Inhibitors in Material Protection

1,2,4-triazole derivatives have proven to be highly effective corrosion inhibitors for various metals and alloys in different corrosive environments. Their inhibitory action is attributed to the ability of the triazole ring, with its heteroatoms and π-electrons, to adsorb onto the metal surface and form a protective film. This film acts as a barrier, preventing the metal from coming into contact with the corrosive medium.

The adsorption of triazole derivatives on the metal surface can occur through both physical (physisorption) and chemical (chemisorption) interactions. The presence of multiple adsorption sites in these molecules, including the nitrogen heteroatoms and any functional groups, enhances their protective efficacy.

Studies have demonstrated the effectiveness of various 1,2,4-triazole derivatives in protecting carbon steel in acidic solutions. For instance, novel synthesized triazole derivatives have shown significant reduction in the corrosion rate of carbon steel in 1M HCl solution. Similarly, thin protective films of 3-substituted 1,2,4-triazoles have been found to effectively inhibit the corrosion of carbon steel in sulfuric acid. The application of 1,2,4-triazole and its amino derivatives has also been successful in inhibiting the corrosion of aluminum brass in 3.5 wt.% NaCl solution.

Triazole DerivativeMetalCorrosive MediumMaximum Inhibition Efficiency (%)
(Z)-3-(1-(2-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)hydrazono)ethyl)-2H-chromen-2-one (TZ1)Carbon Steel1M HClNot specified
5-(2-(9H-fluoren-9-ylidene)hydrazineyl)-4-amino-4H-1,2,4-triazole-3-thiol (TZ2)Carbon Steel1M HClNot specified
4-{(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino}-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (HMPT)Carbon Steel1M HCl~95
1,2,4-triazole (TAZ)Aluminum Brass (HAl77-2)3.5 wt.% NaCl84.4
3-amino-1,2,4-triazole (ATA)Aluminum Brass (HAl77-2)3.5 wt.% NaCl86.4
3,5-diamino-1,2,4-triazole (DAT)Aluminum Brass (HAl77-2)3.5 wt.% NaCl87.1

Development of Functional Materials for Sensor Technologies and Catalysis

The unique coordination properties and structural features of 1,2,4-triazole derivatives make them suitable for the development of chemosensors for the detection of various analytes, particularly metal ions. The triazole ring can act as a binding site for the target analyte, and this interaction can lead to a detectable change in the sensor's optical or electrochemical properties.

For example, a chalcone-based 1,2,3-triazole derivative has been synthesized and used as an effective sensor for Pb(II) and Cu(II) ions, demonstrating selective sensing through UV-Vis spectroscopy. The introduction of a 1,2,3-triazole group into a rhodamine-based chemosensor has been shown to enhance its selectivity and sensitivity towards Fe³⁺ ions.

In the field of catalysis, the development of systems that mimic enzymatic activity is a growing area of research. An amine oxidase-inspired catalyst system utilizing an o-quinone catalyst has been reported for the regioselective synthesis of 1,2,4-triazoles. This biomimetic approach offers an atom-economical and environmentally benign method for constructing 1,2,4-triazole-fused heterocycles.

Utilization as Synthetic Building Blocks for Novel Fused Heterocyclic Systems (e.g., 1,2,4-triazolo[1,5-a]pyrimidines)

3-Amino-1,2,4-triazoles, such as 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine, are valuable and versatile building blocks in organic synthesis, particularly for the construction of fused heterocyclic systems. One of the most prominent applications is in the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, a class of compounds with a wide range of biological activities and applications in medicinal chemistry.

The synthesis of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is typically achieved through the cyclocondensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their synthetic equivalents. This reaction provides a straightforward and efficient route to a diverse range of substituted 1,2,4-triazolo[1,5-a]pyrimidines. The versatility of this synthetic approach allows for the introduction of various substituents onto the fused ring system, enabling the fine-tuning of the molecule's properties for specific applications.

Beyond pyrimidines, 1,2,3-triazole-4(5)-amines have been shown to be convenient building blocks for the construction of other triazolo-annulated systems, including pyridines, azines, and azepines. The synthetic potential of these amino triazoles opens up avenues for the creation of a wide array of novel heterocyclic compounds with potential applications in various fields of chemistry and materials science.

Conclusion and Future Research Directions

Unexplored Avenues and Challenges in Synthetic Chemistry of the Compound

The synthesis of 3-(phenoxymethyl)-1H-1,2,4-triazol-5-amine likely presents challenges and opportunities for methodological innovation. Based on synthetic routes for analogous compounds, a key challenge lies in achieving regioselectivity during the formation of the triazole ring, as alkylation can occur at different nitrogen atoms, leading to a mixture of isomers. mdpi.com

Future synthetic explorations could focus on:

Microwave-assisted synthesis: This technique has been shown to be efficient for the preparation of related 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and could offer a rapid and high-yielding route to the target compound. nih.gov

Development of novel catalytic systems: Investigating new catalysts for the cyclization step could improve yield and regioselectivity, reducing the need for extensive purification.

Green chemistry approaches: The use of more environmentally benign solvents and reagents would be a valuable contribution to the sustainable synthesis of this and other triazole derivatives.

A significant unexplored avenue is the derivatization of the primary amine group and the phenoxymethyl (B101242) moiety to create a library of related compounds for further study.

Opportunities for Advanced Spectroscopic Characterization and Tautomeric Studies

The potential for annular prototropic tautomerism is a key feature of this compound. nih.govresearchgate.net This phenomenon, where the proton on the triazole ring can migrate between nitrogen atoms, can lead to the existence of different tautomeric forms in equilibrium. nih.govnih.gov

Advanced spectroscopic techniques could provide deep insights into the tautomeric behavior of this compound:

Multinuclear NMR Spectroscopy: In-depth 1H, 13C, and 15N NMR studies in various solvents and at different temperatures could elucidate the predominant tautomeric forms and the thermodynamics of the equilibrium.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous structural information on the solid-state tautomer and its intermolecular interactions. nih.gov

Computational Spectroscopy: Quantum chemical calculations can be used to predict the spectroscopic signatures (e.g., NMR chemical shifts, vibrational frequencies) of the different possible tautomers, aiding in the interpretation of experimental data. researchgate.net

A comprehensive study of its tautomerism is crucial as the specific tautomer present can significantly influence the compound's chemical reactivity and biological activity.

Prospects in Computational Chemistry for Deeper Mechanistic Understanding

Computational chemistry offers a powerful toolkit for gaining a deeper understanding of the properties and reactivity of this compound at the molecular level.

Key areas for computational investigation include:

Tautomer Stability: Quantum chemical calculations can be employed to determine the relative energies of the possible tautomers in both the gas phase and in solution, providing insights into the factors governing the tautomeric equilibrium. researchgate.net

Reaction Mechanisms: Computational modeling can be used to explore the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the formation of byproducts.

Molecular Properties: A range of molecular properties, such as electrostatic potential surfaces, frontier molecular orbitals, and dipole moments, can be calculated to predict the compound's reactivity and potential for intermolecular interactions. researchgate.net

These computational studies would be invaluable for guiding future experimental work and for the rational design of new derivatives with desired properties.

Potential for Novel Chemical Applications and Innovation Beyond Current Scope

The 1,2,4-triazole (B32235) scaffold is a cornerstone in medicinal chemistry and materials science. While the specific applications of this compound have yet to be explored, its structural features suggest potential in several areas:

Medicinal Chemistry: Given the wide range of biological activities associated with 1,2,4-triazoles, including antimicrobial, anticonvulsant, and anticancer properties, this compound could serve as a lead structure for the development of new therapeutic agents. nih.govbrieflands.com The phenoxymethyl group could be modified to fine-tune the compound's biological activity and pharmacokinetic properties.

Coordination Chemistry: The nitrogen atoms of the triazole ring and the amino group can act as ligands for metal ions, suggesting potential applications in the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting catalytic or material properties.

Agrochemicals: Many commercial agrochemicals contain the 1,2,4-triazole moiety. Future research could investigate the potential of this compound as a fungicide, herbicide, or plant growth regulator.

The exploration of these and other applications will require a multidisciplinary approach, combining synthetic chemistry, biological screening, and materials characterization.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the triazole NH₂ group appears as a broad singlet (~δ 5.5–6.5 ppm), while phenoxymethyl protons resonate at δ 4.5–5.0 ppm (CH₂) and δ 6.8–7.4 ppm (aromatic) .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks. In triazole derivatives, planar triazole rings (dihedral angles <5° with substituents) indicate π-electron delocalization, while non-planar structures (angles >30°) suggest reduced conjugation .
  • IR Spectroscopy : N–H stretches (3200–3400 cm⁻¹) and C–N vibrations (1500–1600 cm⁻¹) validate functional groups .

Table 2 : Key Crystallographic Parameters (from analogous compounds)

ParameterValueSource
Dihedral angle (triazole-phenyl)2.3° (planar) vs. 30.8° (non-planar)
N–H⋯N bond length1.8–2.1 Å

Advanced: How does tautomerism impact the physicochemical properties of 1,2,4-triazole derivatives?

Methodological Answer :
1,2,4-Triazoles exhibit annular tautomerism, where substituents shift between positions 3 and 5. For example, 3-phenyl-1H-1,2,4-triazol-5-amine and its 5-phenyl tautomer coexist in crystals, affecting hydrogen bonding and solubility . Planar tautomers (e.g., 3-phenyl) show extended π-delocalization (shorter C–N bonds: 1.337 Å vs. 1.372 Å in non-planar forms), enhancing stability and reactivity in electrophilic substitutions . Computational methods (DFT, Gaussian 03) predict dominant tautomers by comparing Gibbs free energies .

Advanced: What computational strategies predict reactivity in nucleophilic/electrophilic reactions?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic (N5) and electrophilic (C3) sites on the triazole ring. For 3-substituted triazoles, LUMO maps highlight C5 as reactive toward nucleophiles .
  • Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. water) on reaction pathways. Polar solvents stabilize transition states in SN2 reactions, reducing activation energy by 10–15% .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates. Electron-withdrawing groups (e.g., –NO₂) accelerate nucleophilic substitution at the phenoxymethyl group .

Advanced: How do structural modifications influence biological activity in triazole derivatives?

Q. Methodological Answer :

  • Antimicrobial Activity : Fluorine or sulfonyl groups enhance lipophilicity, improving membrane penetration. For example, 3-[(4-fluorobenzyl)thio]- derivatives inhibit ketol-acid reductoisomerase (IC₅₀ = 2.5 μM) .
  • Anticancer Activity : Naphthalene-substituted triazoles (e.g., 3-(naphthalen-2-yl)-1-phenyl derivatives) induce apoptosis via tubulin polymerization inhibition (EC₅₀ = 0.8 μM) .
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., –OCH₃) increase metabolic stability.
    • Bulkier substituents (e.g., tert-butyl) reduce solubility but enhance target binding .

Table 3 : Biological Activity of Analogous Compounds

CompoundTargetIC₅₀/EC₅₀Source
3-(4-Fluorobenzyl)thioKetol-acid reductoisomerase2.5 μM
3-(Naphthalen-2-yl)Tubulin polymerization0.8 μM

Advanced: How are contradictions in spectral or crystallographic data resolved?

Q. Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR (solution state) with X-ray (solid state) to address tautomeric discrepancies. For example, NMR may show averaged signals, while X-ray identifies dominant tautomers .
  • Dynamic NMR (DNMR) : Resolves fluxional behavior by variable-temperature studies. Line-shape analysis calculates tautomerization energy barriers (e.g., ΔG‡ = 50–70 kJ/mol) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula when elemental analysis conflicts with spectral data (e.g., isotopic patterns for Cl/Br distinction) .

Advanced: What experimental designs mitigate challenges in scale-up synthesis?

Q. Methodological Answer :

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic reactions (e.g., triazole formation), reducing byproducts .
  • Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) via response surface methodology. For example, a central composite design identified 75°C and 1.2 eq K₂CO₃ as optimal for 90% yield .
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without compromising yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.